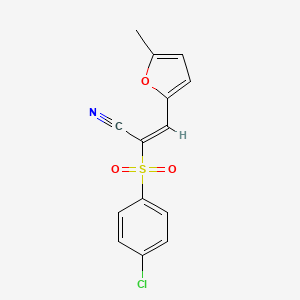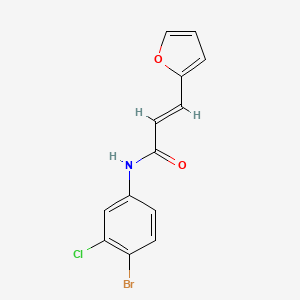
MFCD05744104
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD05744104 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
科学的研究の応用
MFCD05744104 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
As with any chemical, handling this compound would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (like gloves and safety glasses) should be used .
将来の方向性
Future research on this compound could involve exploring its potential uses. For example, it could be studied as a potential pharmaceutical, given its complex structure and the presence of several functional groups that are common in drug molecules. Alternatively, it could be used as a building block in the synthesis of other complex organic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD05744104 typically involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Direct Synthesis: This method involves the direct combination of precursor chemicals under controlled conditions, such as temperature and pressure, to form this compound.
Catalytic Processes: Catalysts are often used to facilitate the reaction and increase the yield of this compound. These processes may involve the use of metal catalysts or other catalytic agents.
Solvent-Based Methods: Solvents can be used to dissolve the reactants and control the reaction environment, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. Key industrial production methods include:
Batch Reactors: Large-scale batch reactors are used to produce this compound in controlled environments.
Continuous Flow Reactors: These reactors allow for the continuous production of this compound, improving efficiency and reducing production costs.
化学反応の分析
Types of Reactions
MFCD05744104 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Including metal catalysts like palladium and platinum.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the compound.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(5-methylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c1-10-2-5-12(19-10)8-14(9-16)20(17,18)13-6-3-11(15)4-7-13/h2-8H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWLNOVREMUAPA-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)
![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)
![(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)
![N-benzyl-N-{2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B5593406.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B5593417.png)

![1-(2-aminoethyl)-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5593446.png)

![(1S*,5R*)-N-ethyl-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5593460.png)
![1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5593461.png)
